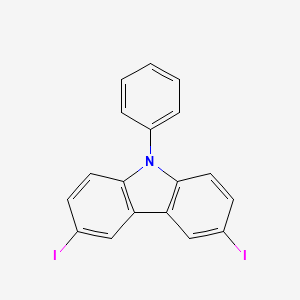
1-Methyl-7-nitro-1H-indole
Descripción general
Descripción
1-Methyl-7-nitro-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 1-Methyl-7-nitro-1H-indole is C9H8N2O2 . The molecular weight is 176.17 .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They undergo various chemical reactions, such as Au (III)/TPPMS-catalyzed benzylation reaction with benzhydryl and benzylic alcohols .Physical And Chemical Properties Analysis
1-Methyl-7-nitro-1H-indole has a molecular weight of 176.17 . More detailed physical and chemical properties may be available from specialized databases or scientific literature .Aplicaciones Científicas De Investigación
Electrosynthesis of 1H-Indoles
A novel procedure for synthesizing derivatives of 1H-indole, such as 1-Methyl-7-nitro-1H-indole, involves the electrochemical reduction of substituted o-nitrostyrenes. This method, conducted at room temperature, highlights the potential of electrosynthesis in creating various 1H-indole derivatives, expanding the range of possible applications in pharmaceuticals and organic chemistry (Du, Brosmer, & Peters, 2011).
Reactions with Nitrogen Dioxide and Nitrous Acid
The interaction of 1-Methyl-7-nitro-1H-indole with nitrogen dioxide and nitrous acid in an aprotic solvent leads to various derivative formations. This study reveals the diverse chemical reactivity of 1H-indoles under different conditions, which is crucial for developing new compounds with potential biological applications (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).
Palladium-Catalyzed Synthesis and Functionalization
Palladium-catalyzed reactions play a significant role in the synthesis and functionalization of indoles, including 1-Methyl-7-nitro-1H-indole. This method offers a versatile approach for creating biologically active compounds, highlighting the importance of palladium catalysis in modern organic synthesis (Cacchi & Fabrizi, 2005).
Anti-Fungal Activity of Indole Derivatives
Specific indole derivatives, such as 3-(2′-Nitrovinyl)indoles, exhibit anti-fungal activity, suggesting potential applications in developing new antifungal agents. This research demonstrates the biological activity of modified 1H-indoles, opening avenues for pharmaceutical applications (Canoira et al., 1989).
Organocatalytic Construction of Dihydropyrido[1,2-a]indoles
The organocatalytic construction of dihydropyrido[1,2-a]indoles, involving 1-Methyl-7-nitro-1H-indole, shows excellent enantioselectivity. This method is significant for creating chiral compounds, which are essential in drug development and asymmetric synthesis (Ding et al., 2019).
Solution Chemistry of Carcinogen Model Compounds
The study on N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for food-derived carcinogens, highlights the importance of understanding the chemistry of indole derivatives in biological contexts. Such research is crucial for assessing the potential health risks of these compounds (Rajagopal et al., 2003).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a chemical and how to handle it safely . For instance, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The future directions in the research of indole derivatives like 1-Methyl-7-nitro-1H-indole could involve the development of novel methods of synthesis , the investigation of their biological activity , and their potential applications in the treatment of various diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .
Propiedades
IUPAC Name |
1-methyl-7-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPIEEZTCMDMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90542363 | |
| Record name | 1-Methyl-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitro-1H-indole | |
CAS RN |
101489-23-0 | |
| Record name | 1-Methyl-7-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90542363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



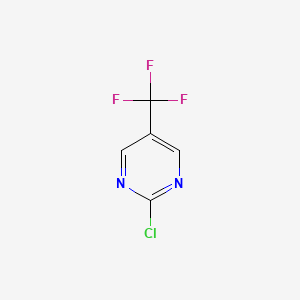
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)
![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
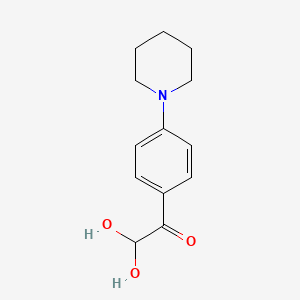
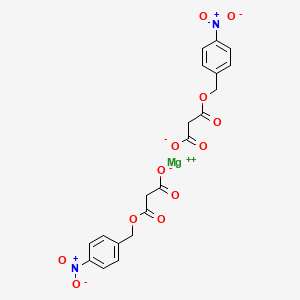
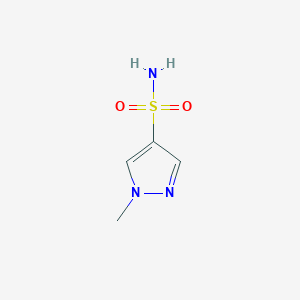
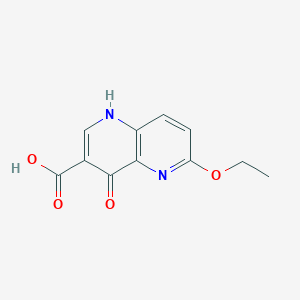
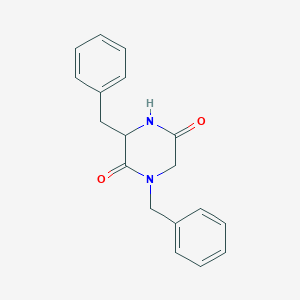
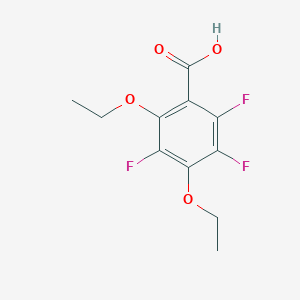
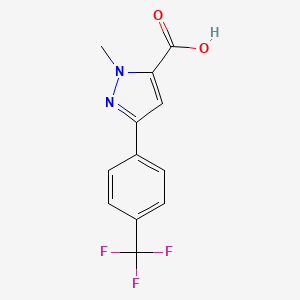

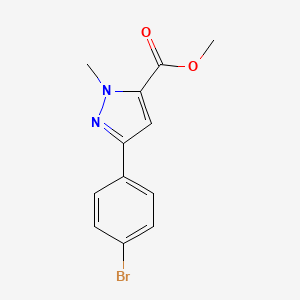
![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)
